2-Benzofurancarboxylic acid, 4,4'-(2-hydroxytrimethylenedioxy)bis(3-methyl-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzofurancarboxylic acid, 4,4’-(2-hydroxytrimethylenedioxy)bis(3-methyl-, diethyl ester is a complex organic compound that belongs to the benzofuran family This compound is characterized by its unique structure, which includes a benzofuran ring fused with a carboxylic acid group and multiple ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzofurancarboxylic acid, 4,4’-(2-hydroxytrimethylenedioxy)bis(3-methyl-, diethyl ester typically involves multi-step organic reactions. One common method includes the esterification of benzofurancarboxylic acid derivatives with appropriate alcohols under acidic conditions. The reaction is often catalyzed by sulfuric acid or other strong acids to facilitate the formation of the ester bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to isolate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
2-Benzofurancarboxylic acid, 4,4’-(2-hydroxytrimethylenedioxy)bis(3-methyl-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert ester groups to alcohols.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nitrating agents can be used under controlled conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Benzofurancarboxylic acid, 4,4’-(2-hydroxytrimethylenedioxy)bis(3-methyl-, diethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Benzofurancarboxylic acid, 4,4’-(2-hydroxytrimethylenedioxy)bis(3-methyl-, diethyl ester exerts its effects involves interactions with specific molecular targets. The ester groups can undergo hydrolysis to release active carboxylic acids, which may interact with enzymes or receptors in biological systems. The benzofuran ring can also participate in various biochemical pathways, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Benzofuran-2-carboxylic acid: A simpler analog with a single carboxylic acid group.
2-Benzofurancarboxylic acid, 2,4,5,6,7,7a-hexahydro-4,4,7a-trimethyl-, methyl ester: A related compound with different ester groups.
Uniqueness
2-Benzofurancarboxylic acid, 4,4’-(2-hydroxytrimethylenedioxy)bis(3-methyl-, diethyl ester is unique due to its multiple ester functionalities and the presence of a benzofuran ring
Properties
CAS No. |
112489-23-3 |
---|---|
Molecular Formula |
C27H28O9 |
Molecular Weight |
496.5 g/mol |
IUPAC Name |
ethyl 4-[3-[(2-ethoxycarbonyl-3-methyl-1-benzofuran-4-yl)oxy]-2-hydroxypropoxy]-3-methyl-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C27H28O9/c1-5-31-26(29)24-15(3)22-18(9-7-11-20(22)35-24)33-13-17(28)14-34-19-10-8-12-21-23(19)16(4)25(36-21)27(30)32-6-2/h7-12,17,28H,5-6,13-14H2,1-4H3 |
InChI Key |
LIDIUKCDSDFAGP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=CC=C2OCC(COC3=CC=CC4=C3C(=C(O4)C(=O)OCC)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.